N-benzyl-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Description

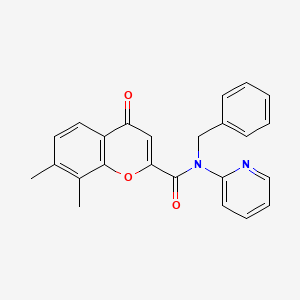

N-benzyl-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a chromene-based heterocyclic compound featuring a benzyl group and a pyridin-2-yl moiety as substituents on the carboxamide nitrogen. Chromene derivatives are structurally characterized by a fused benzene and pyran ring system, often modified with functional groups to enhance biological activity or physicochemical properties.

Properties

Molecular Formula |

C24H20N2O3 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

N-benzyl-7,8-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |

InChI |

InChI=1S/C24H20N2O3/c1-16-11-12-19-20(27)14-21(29-23(19)17(16)2)24(28)26(22-10-6-7-13-25-22)15-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 |

InChI Key |

PULQNIHURPKJML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of chromene compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that N-benzyl-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide may inhibit the growth of breast carcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cells. The mechanism of action is thought to involve the disruption of microtubule formation and induction of apoptosis in cancer cells .

Neuroprotective Effects

This compound has been investigated for its potential neuroprotective properties. It is believed to interact with monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. By inhibiting MAO-B, this compound may reduce oxidative stress and protect neuronal cells from damage.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of specific functional groups influences its lipophilicity and binding affinity to biological targets. Studies on similar compounds have highlighted that modifications at the 2 or 3 positions of the chromene ring can significantly affect their antitumor efficacy .

Case Study 1: Anticancer Properties

In a study examining various chromene derivatives, this compound demonstrated notable cytotoxicity against MCF-7 and HCT-116 cell lines. The compound was tested using the MTT assay, showing IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures exposed to neurotoxic agents.

Mechanism of Action

Molecular Targets: The compound likely interacts with specific enzymes, receptors, or cellular pathways.

Pathways Involved: Further studies are needed to elucidate the precise mechanism, but it could impact cell signaling, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below, we compare N-benzyl-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide with structurally related derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects on Melting Points :

- Sulfonamide-containing derivatives (e.g., 5e, 5c) exhibit higher melting points (≥300°C) due to strong hydrogen-bonding capabilities of the sulfonamide group. In contrast, the pyridin-2-yl and benzyl substituents in the target compound may reduce crystallinity and lower the melting point, though experimental data are lacking.

- Bulky substituents (e.g., ethyl in 5d) slightly lower melting points compared to methyl or sulfonamide groups .

Synthetic Yields: Sulfonamide derivatives (5a–j) are synthesized with high yields (84–97%) via amidation reactions, suggesting that the target compound could be similarly accessible if compatible amines (benzylamine, 2-aminopyridine) are used .

Biological Activity: Sulfonamide derivatives (e.g., 5e) are potent carbonic anhydrase inhibitors, with IC₅₀ values in the nanomolar range. The pyridin-2-yl and benzyl groups in the target compound may shift activity toward other targets (e.g., kinases or GPCRs) due to altered electronic and steric profiles . Tetrahydrochromene derivatives (e.g., compound 8) show anticancer activity, highlighting the therapeutic versatility of chromene scaffolds .

Biological Activity

N-benzyl-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H17N1O3 |

| Molecular Weight | 307.35 g/mol |

| IUPAC Name | This compound |

| Solubility | 2.3 µg/mL at pH 7.4 |

This compound exhibits its biological activity primarily through the inhibition of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the oxidative deamination of neurotransmitters such as dopamine. By inhibiting this enzyme, the compound helps in reducing oxidative stress and neurodegeneration associated with various neurological disorders .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative damage. This activity is particularly beneficial in neurodegenerative diseases where oxidative stress plays a pivotal role .

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. Studies have shown that it can inhibit cell growth in human colon cancer (HT29) and prostate cancer (DU145) cell lines . The mechanism involves interaction with key proteins involved in cell proliferation, such as EGFR tyrosine kinase .

Antifungal Activity

The compound has been evaluated for its antifungal properties against various strains. It was found to significantly reduce biofilm formation in Candida tropicalis, suggesting a potential application in treating fungal infections .

Case Studies and Research Findings

- Neuroprotective Effects : A study highlighted the neuroprotective effects of the compound in models of Parkinson's disease by demonstrating reduced levels of reactive oxygen species (ROS) and improved neuronal survival rates .

- Anticancer Mechanisms : In vitro studies showed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways .

- Comparative Studies : When compared to other chromene derivatives, this compound exhibited superior selectivity for MAO-B inhibition, making it a promising candidate for further development as a therapeutic agent for neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.